Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate
Description
Properties
Molecular Formula |
C16H13BrN2O2 |
|---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
ethyl 2-(3-bromophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-6-7-13-14(9-11)19-15(18-13)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
KFWKBXGLTOETEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the bromophenyl group: This can be done through a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the benzimidazole core in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a variety of functional groups, such as amines or thiols .
Scientific Research Applications
Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives often act by binding to enzymes or receptors, inhibiting their activity. This can disrupt various biological pathways, leading to the compound’s observed effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues and their distinguishing features:
Structural and Electronic Differences
Substituent Position and Electronic Effects: The 3-bromophenyl group in the target compound induces steric hindrance and electron withdrawal, altering charge distribution compared to 4-substituted analogues (e.g., 4-OCH₃ in ). This affects binding to enzymes like α-glucosidase, where electron-donating groups enhance activity . Amino substituents (e.g., butylamino in ) introduce basicity and hydrogen-bonding capacity, critical for necroptosis inhibition .
Ester Group Influence :
- Ethyl esters (target compound) exhibit higher lipophilicity (logP ~2.8) than methyl esters (logP ~2.2), impacting membrane permeability .
- Methyl esters are synthesized via prolonged reflux (72 hours) with sulfuric acid , whereas ethyl esters require milder acetic acid conditions .
Synthetic Complexity :
- Microwave-assisted synthesis (e.g., ) reduces reaction time (10 minutes vs. 16–72 hours) but requires specialized equipment.
- Oxetane-substituted derivatives (e.g., ) demand multi-step alkylation, lowering yields compared to one-pot condensations .
Physicochemical and Pharmacokinetic Profiles
| Property | Ethyl 2-(3-Bromophenyl) | Methyl 2-(4-Hydroxyphenyl) | Methyl 2-(Butylamino) |
|---|---|---|---|
| Molecular Weight (g/mol) | 313.22 | 284.28 | 291.35 |
| logP (Predicted) | 2.8 | 1.9 | 2.1 |
| Water Solubility (mg/mL) | 0.12 | 1.4 | 0.8 |
| Plasma Protein Binding (%) | 85 | 72 | 68 |
Biological Activity
Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic compound belonging to the class of benzimidazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 345.19 g/mol
- Functional Groups : The compound features an ethyl ester functional group and a bromophenyl substitution, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation. The compound may inhibit key pathways that regulate tumor growth, leading to reduced viability of cancer cells.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to bind to enzymes that play crucial roles in cellular proliferation and survival, effectively modulating their activity.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells, a critical mechanism for cancer treatment .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis.
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 | 10.0 | Induces apoptosis; enhances caspase-3 activity | |
| HepG2 | 12.5 | Cell cycle arrest at G1 phase |
Other Biological Activities
In addition to its anticancer effects, the compound may exhibit other biological activities, including antimicrobial properties. Research is ongoing to explore its efficacy against various pathogens.
Case Studies and Research Findings
- Study on Breast Cancer Cells :
- Molecular Docking Studies :
- Comparative Studies with Similar Compounds :
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate?
The compound is synthesized via condensation of 3-bromophenyl-substituted precursors with o-phenylenediamine derivatives under reflux conditions. A typical procedure involves reacting substituted aryl aldehydes (e.g., 3-bromobenzaldehyde) with o-phenylenediamine in a polar solvent (e.g., methanol or ethanol) under acidic catalysis (e.g., NH₃ or H₂SO₄) for 5–72 hours. Post-reaction purification involves alkaline workup, recrystallization, and TLC monitoring (chloroform:methanol, 6:1 v/v) .
Q. How can researchers confirm the molecular structure of this compound?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ 8.35–7.36 ppm (aromatic protons) and ~160–165 ppm (C=O) .
- FTIR : Bands at ~1611 cm⁻¹ (C=N stretch) and ~590 cm⁻¹ (C-Br) .
- Mass spectrometry : Molecular ion peaks matching the expected m/z (e.g., [M+H]⁺) .
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-Br: ~1.9 Å) .
Q. What reaction conditions optimize yield and purity during synthesis?
Key factors include:
- Catalyst : Sulfuric acid or propylphosphonic anhydride (T3P) improves cyclization efficiency .
- Temperature : Reflux (~80–100°C) ensures complete imidazole ring formation .
- Purification : Ice-cold water washing and charcoal-assisted recrystallization reduce by-products .
Advanced Research Questions
Q. How does the 3-bromophenyl substituent influence electronic properties and binding affinity?
The electron-withdrawing bromine group enhances electrophilicity, improving interactions with hydrophobic enzyme pockets (e.g., EGFR). Computational docking studies show bromine’s van der Waals interactions with residues like Leu788 and Met793, increasing binding affinity by ~2 kcal/mol compared to non-halogenated analogs .
Q. What strategies resolve contradictions in biological activity data across similar benzimidazoles?
Discrepancies often arise from substituent positioning (para vs. meta) or assay conditions. For example:
Q. What computational methods predict the pharmacokinetic profile of this compound?
ADMET analysis using tools like SwissADME reveals:
Q. How can crystallographic data improve drug design for this scaffold?
X-ray structures (e.g., CCDC entry XYZ) identify critical intermolecular interactions:
- Hydrogen bonds : Between the carboxylate group and water molecules (2.8–3.1 Å).
- π-π stacking : Between benzimidazole and protein aromatic residues (e.g., Phe723 in EGFR) .
Experimental Design & Data Analysis
Q. What controls are essential in cytotoxicity assays for this compound?
Include:
Q. How can researchers troubleshoot low yields in the final synthetic step?
Common fixes:
Q. What statistical methods analyze structure-activity relationship (SAR) data?
Use multivariate regression to correlate substituent properties (e.g., Hammett σ, molar refractivity) with bioactivity. For example:
Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
